COX‑2 Enzyme Inhibition Potency: Azido Compound 9c Versus Methanesulfonamide Lead 8d
In a direct head‑to‑head in vitro COX‑2 enzyme inhibition assay, the azido compound 9c achieved a COX‑2 IC₅₀ of 0.11 µM, whereas the corresponding methanesulfonamide congener 8d yielded an IC₅₀ of 0.03 µM [1]. Although 9c is approximately 3.7‑fold less potent than 8d, its potency still resides in the nanomolar range, qualifying it as a highly active COX‑2 inhibitor [1]. This comparison is performed within the same experimental system, eliminating inter‑laboratory variability.
| Evidence Dimension | COX‑2 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | COX‑2 IC₅₀ = 0.11 µM |
| Comparator Or Baseline | (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)oct-1-ene (8d), COX‑2 IC₅₀ = 0.03 µM |
| Quantified Difference | 3.7‑fold lower potency for 9c relative to 8d |
| Conditions | In vitro COX‑1/COX‑2 enzyme inhibition assay (same study, same assay conditions) |
Why This Matters
The 0.11 µM IC₅₀ positions 9c as a potent COX‑2 inhibitor suitable for lead‑optimization campaigns, while the head‑to‑head data allow rational selection between the azido and methanesulfonamide scaffolds based on the desired pharmacodynamic target profile.
- [1] Uddin, M. J.; Rao, P. N. P.; Knaus, E. E. Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity. Bioorg. Med. Chem. 2005, 13 (2), 417–424. View Source
